molecular formula C14H20ClNO4 B15343525 Acetophenone, 2'-hydroxy-4'-(2-(morpholino)ethoxy)-, hydrochloride CAS No. 20800-09-3

Acetophenone, 2'-hydroxy-4'-(2-(morpholino)ethoxy)-, hydrochloride

Cat. No.: B15343525
CAS No.: 20800-09-3
M. Wt: 301.76 g/mol
InChI Key: UXNJMLBPESXMQE-UHFFFAOYSA-N
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Description

This compound is an acetophenone derivative featuring a hydroxy group at the 2'-position and a morpholinoethoxy substituent at the 4'-position, formulated as a hydrochloride salt. The morpholino group (a six-membered ring containing oxygen and nitrogen) enhances solubility and bioavailability, while the hydroxy group may contribute to hydrogen bonding and pharmacological interactions.

Properties

CAS No.

20800-09-3

Molecular Formula

C14H20ClNO4

Molecular Weight

301.76 g/mol

IUPAC Name

1-[2-hydroxy-4-(2-morpholin-4-ium-4-ylethoxy)phenyl]ethanone;chloride

InChI

InChI=1S/C14H19NO4.ClH/c1-11(16)13-3-2-12(10-14(13)17)19-9-6-15-4-7-18-8-5-15;/h2-3,10,17H,4-9H2,1H3;1H

InChI Key

UXNJMLBPESXMQE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OCC[NH+]2CCOCC2)O.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetophenone derivatives typically involves the introduction of functional groups to the acetophenone core. For Acetophenone, 2’-hydroxy-4’-(2-(morpholino)ethoxy)-, hydrochloride, the synthetic route may involve the following steps:

    Hydroxylation: Introduction of a hydroxyl group at the 2’ position of acetophenone.

    Etherification: Reaction of the hydroxylated acetophenone with 2-(morpholino)ethanol to form the morpholinoethoxy derivative.

    Hydrochloride Formation: Conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of catalysts, temperature control, and purification techniques like recrystallization or chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Acetophenone, 2’-hydroxy-4’-(2-(morpholino)ethoxy)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The carbonyl group of acetophenone can be reduced to an alcohol.

    Substitution: The morpholinoethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a ketone or carboxylic acid.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Acetophenone derivatives, including Acetophenone, 2’-hydroxy-4’-(2-(morpholino)ethoxy)-, hydrochloride, have diverse applications in scientific research:

    Chemistry: Used as intermediates in the synthesis of heterocyclic compounds and other complex molecules.

    Biology: Studied for their potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for their potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.

Mechanism of Action

The mechanism of action of Acetophenone, 2’-hydroxy-4’-(2-(morpholino)ethoxy)-, hydrochloride depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The morpholinoethoxy group can enhance its solubility and bioavailability, influencing its overall efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

Table 1: Structural Comparison
Compound Name Core Structure Substituents Molecular Weight Key References
Acetophenone, 2'-hydroxy-4'-(2-(morpholino)ethoxy)-, hydrochloride Acetophenone 2'-hydroxy, 4'-morpholinoethoxy Not provided
Acetophenone, 2-anilino-4'-(2-(diethylamino)ethoxy)-2-phenyl-, hydrochloride Acetophenone 2-anilino, 4'-diethylaminoethoxy 438.03
(2-Butylbenzofuran-3-yl)[4-[2-(diethylamino)ethoxy]phenyl]methanone hydrochloride Benzofuran-linked acetophenone 4'-diethylaminoethoxy Not provided
4'-Chloro-3,5-dimethoxy-4-(2-morpholinoethoxy)benzophenone hydrochloride Benzophenone 4'-chloro, 3,5-dimethoxy, 4-morpholinoethoxy 31848-02-9 (CAS)

Key Observations :

  • The target compound shares the acetophenone core with and analogs but differs in substituents.
  • The benzophenone derivative () introduces chloro and dimethoxy groups, likely increasing stability but reducing solubility compared to acetophenones .

Physicochemical and Toxicological Properties

Table 2: Property Comparison
Compound Name Physical State Toxicity (Oral Rat TDLo) Applications
This compound Not provided No data Unknown (potential pharmaceutical intermediate)
Acetophenone, 2-anilino-4'-(2-(diethylamino)ethoxy)-2-phenyl-, hydrochloride Liquid 500 mg/kg (reproductive toxicity) Industrial/chemical research
Vernakalant Hydrochloride Solid Not provided Antiarrhythmic (atrial fibrillation)
Afbobetin Hydrochloride Solid Not provided Alzheimer’s disease diagnostics

Key Observations :

  • The diethylaminoethoxy analog () exhibits reproductive toxicity, suggesting that aminoethoxy substituents may influence safety profiles. The absence of toxicity data for the target compound highlights a research gap .
  • Pharmaceutical hydrochlorides like Vernakalant and Afbobetin () demonstrate therapeutic relevance, implying that the target compound’s morpholinoethoxy group could be optimized for drug design .

Biological Activity

Acetophenone, 2'-hydroxy-4'-(2-(morpholino)ethoxy)-, hydrochloride (CAS Number: 20800-09-3) is a compound that has garnered attention for its potential biological activities. This article delves into its structural characteristics, mechanisms of action, and relevant research findings.

Structural Characteristics

  • Molecular Formula : C14H19NO4·HCl
  • Molecular Weight : 301.80 g/mol
  • SMILES Notation : CC(=O)C1=C(C=C(C=C1)OCCN2CCOCC2)O
  • InChIKey : VKRLXEQXNWVQTR-UHFFFAOYSA-N

The biological activity of acetophenone derivatives often involves interactions with cellular components, particularly in cancer research. The compound's structure suggests that it may inhibit specific cellular pathways, including those related to cell proliferation and apoptosis.

  • Antiproliferative Activity : Research indicates that acetophenone derivatives can exhibit significant antiproliferative effects against various cancer cell lines. For instance, modifications to the acetophenone structure have been shown to enhance activity against HeLa cells, a cervical cancer cell line. These modifications include the introduction of glycol ether groups which stabilize the compound and improve its efficacy in disrupting microtubule dynamics and spindle morphology during mitosis .
  • Inhibition of Tubulin Assembly : Acetophenone derivatives have been identified as potent inhibitors of tubulin assembly, which is crucial for proper mitotic function. This inhibition can lead to cell cycle arrest and subsequent apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiproliferativeSignificant inhibition of HeLa cell proliferation
Tubulin InhibitionDisruption of microtubule dynamics
Apoptosis InductionIncreased apoptosis in treated cancer cells

Notable Research Studies

  • Antiproliferative Effects : A study evaluated various acetophenone derivatives and found that those with specific substitutions exhibited enhanced antiproliferative activity against cancer cell lines, including HeLa and MCF-7 (breast cancer) cells. The study highlighted the importance of the morpholino group in enhancing bioactivity through improved solubility and cellular uptake .
  • Mechanistic Insights : Another research effort focused on the mechanism by which acetophenone derivatives induce apoptosis in cancer cells. The study demonstrated that these compounds activate caspase pathways leading to programmed cell death, thereby providing a potential therapeutic avenue for cancer treatment .
  • Comparative Analysis : A comparative study on the structural modifications of acetophenone derivatives revealed that specific functional groups significantly affect their biological activity. For example, the presence of hydroxyl and morpholino groups was correlated with increased antiproliferative potency compared to simpler acetophenones .

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